9-苯基壬酸

描述

9-Phenylnonanoic acid is a compound that has not been directly studied in the provided papers. However, related compounds and their biosynthesis, production, and incorporation into biological systems have been investigated. For instance, the biosynthesis of 9-phenylperinaphthenone from Lachnanthes tinctoria involves the condensation of phenylalanine, tyrosine, and acetic acid, with the elimination of the acetate carboxyl carbon atom . This process is somewhat related to the biosynthesis pathways that might be involved in the formation of 9-phenylnonanoic acid.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, 9-hydroxynonanoic acid is produced from methyl oleate through ozonolysis and hydrogenation reactions . Another compound, (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid, is synthesized through a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction of the disubstituted cyclohexenyl ketone . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of 9-phenylnonanoic acid.

Molecular Structure Analysis

The molecular structures of compounds similar to 9-phenylnonanoic acid have been confirmed using various spectroscopic techniques. For instance, 9-hydroxynonanoic acid and its conversion product, 1,11-dioxacycloicosane-2,12-dione, were confirmed by 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques could similarly be employed to analyze the molecular structure of 9-phenylnonanoic acid.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 9-phenylnonanoic acid include the metabolic incorporation of 9-(2-anthryl)-nonanoic acid into the membrane lipids of Chinese hamster ovary cells . This compound is a fluorescent and photoactivable probe used to study lipid distribution in biological membranes. The metabolic incorporation proceeds without significant degradation or elongation of the fatty acid, indicating that 9-phenylnonanoic acid could potentially undergo similar reactions in biological systems.

Physical and Chemical Properties Analysis

The physical properties of polymers derived from related compounds, such as aliphatic poly(nonanolactones) synthesized from 9-hydroxynonanoic acid, have been characterized using modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA) . These techniques could be used to determine the physical and chemical properties of 9-phenylnonanoic acid and its derivatives.

科学研究应用

聚酯生产:Hazer等人(1996年)研究了9-苯基壬酸和其他芳香底物在假单胞菌和普氏假单胞菌中用于聚酯生产的情况。他们发现这些细菌可以从这些底物中产生聚-3-羟基烷酸酯(PHA),聚合物产量占细胞干重的3%至47%,具有不同的分子量和分子量分布。这项研究突显了9-苯基壬酸在生物聚合物生产中的潜力 (Hazer, Lenz, & Fuller, 1996)。

生物膜研究:Dupou等人(1988年)探讨了9-苯基壬酸作为一种光活化荧光探针,用于研究生物膜中脂质的侧向扩散和分布。他们将这种化合物纳入中国仓鼠卵巢细胞的甘油磷脂中,并测量了质膜内固有脂质的扩散系数。这项研究提供了关于9-苯基壬酸在膜生物物理学中的实用性的见解 (Dupou, López, & Tocanne, 1988)。

氨基酸保护:Soley和Taylor(2019年)报道了一种化学选择性程序,用于将9-苯基-9-芴基保护基引入各种官能团,如胺基、酸、醇和硫醇。他们的方法包括使用9-氯-9-苯基芴烯,为保护这些官能团提供了快速有效的手段,可能包括9-苯基壬酸 (Soley & Taylor, 2019)。

除草活性:Fu等人(2021年)对芳基甲酰哌啶酮衍生物的设计、合成和除草活性进行了研究,可能包括9-苯基壬酸的衍生物。这项研究有助于了解天然产物片段在除草剂开发中的作用 (Fu et al., 2021)。

抗增殖活性:González等人(2002年)研究了含有α-亚甲基-γ-内酯基团的化合物的抗增殖活性,其中可能包括9-苯基壬酸的修饰。他们的研究侧重于对HL-60细胞和其他细胞类型的影响,为潜在的治疗应用提供了见解 (González等人,2002)。

作用机制

Target of Action

The primary targets of 9-Phenylnonanoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The specifics of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

One study has shown that the biotransformation of oleic acid to 9-(nonanoyloxy)nonanoic acid involves the enzymes OhyA (hydratase), ADH (alcohol dehydrogenase), and BVMO (Baeyer-Villiger Monooxygenase) consecutively . .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As a part of ongoing research, scientists are studying its potential effects and applications .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect its action .

属性

IUPAC Name |

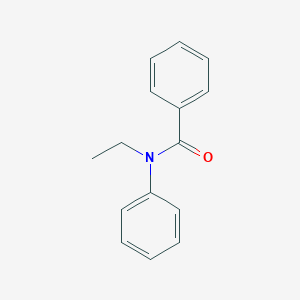

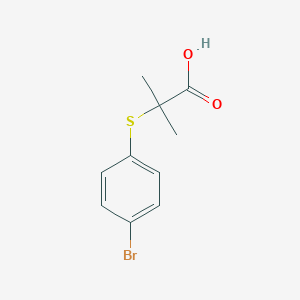

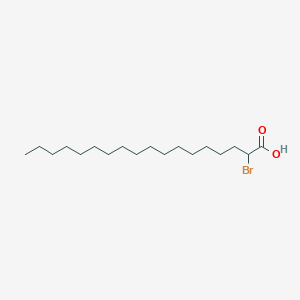

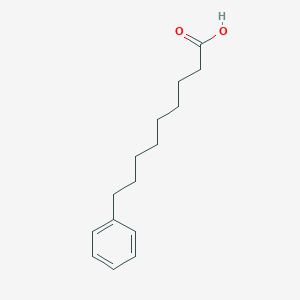

9-phenylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWLWLXGACJYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391123 | |

| Record name | 9-Phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16269-06-0 | |

| Record name | 9-Phenylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16269-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OR0E4W6Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 9-phenylnonanoic acid relate to its activity?

A2: The structure of 9-phenylnonanoic acid plays a crucial role in its interaction with cytochrome P450 4A1. While it doesn't get metabolized by the enzyme, its structure allows it to bind tightly to the active site, preventing other substrates like lauric acid from being processed []. This suggests that the phenyl ring at the end of the nonanoic acid chain might be crucial for binding, but not for the catalytic reaction itself.

Q2: Are there any known antibacterial properties of 9-phenylnonanoic acid derivatives?

A4: Research suggests that a derivative of 9-phenylnonanoic acid, namely (+/-)-6-benzyl-1-(3-carboxypropyl)indane (PM2c), exhibits antibacterial activity, particularly against Helicobacter pylori []. This compound was developed based on the structure of magainin 2, an antimicrobial peptide []. Interestingly, PM2c showed selective antibacterial activity, being effective against H. pylori but not against Escherichia coli and only weakly active against Staphylococcus aureus []. This finding highlights the potential for developing novel anti-H. pylori agents based on the structural features of 9-phenylnonanoic acid derivatives.

Q3: What analytical techniques are used to study 9-phenylnonanoic acid and its derivatives?

A5: Various analytical techniques are employed in the study of 9-phenylnonanoic acid and its related compounds. High-performance liquid chromatography (HPLC) is used to identify and quantify metabolites, specifically phenylacetyl-coenzyme A (PA-CoA), within bacterial cells []. Additionally, enzyme-based assays using purified acyl-CoA:6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum are also employed for the identification of specific metabolites [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。